
2,2-Difluoro-2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetic acid is an organic compound with the molecular formula C7H10F2O4S This compound is characterized by the presence of a thiopyran ring, which is a sulfur-containing heterocycle, and two fluorine atoms attached to the acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diene and a sulfur source.
Introduction of Fluorine Atoms: The fluorine atoms are introduced through a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2,2-Difluoro-2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
2,2-Difluoro-2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2,2-Difluoro-2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atoms and the thiopyran ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, alter metabolic pathways, or interact with cellular receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,2-Difluoroacetic acid: Lacks the thiopyran ring and hydroxyl group, making it less complex.
4-Hydroxytetrahydrothiopyran-4-yl acetic acid: Does not contain fluorine atoms, resulting in different chemical properties.
2,2-Difluoro-2-(4-hydroxycyclohexyl)acetic acid: Similar structure but with a cyclohexyl ring instead of a thiopyran ring.
Uniqueness
2,2-Difluoro-2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetic acid is unique due to the combination of the thiopyran ring, fluorine atoms, and hydroxyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C7H10F2O3S |
|---|---|
分子量 |
212.22 g/mol |
IUPAC名 |
2,2-difluoro-2-(4-hydroxythian-4-yl)acetic acid |
InChI |
InChI=1S/C7H10F2O3S/c8-7(9,5(10)11)6(12)1-3-13-4-2-6/h12H,1-4H2,(H,10,11) |
InChIキー |
ZTANTYWMVFQGEZ-UHFFFAOYSA-N |
正規SMILES |
C1CSCCC1(C(C(=O)O)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B15313119.png)
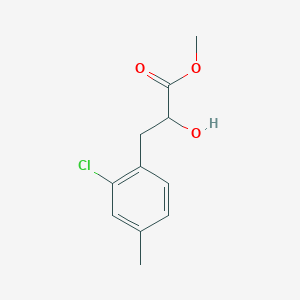
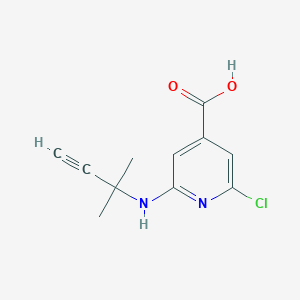
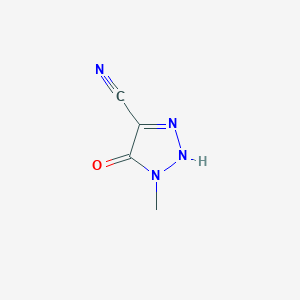
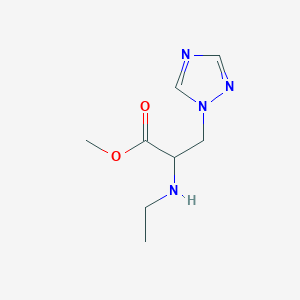
![Dispiro[3.0.35.24]decan-9-amine](/img/structure/B15313151.png)
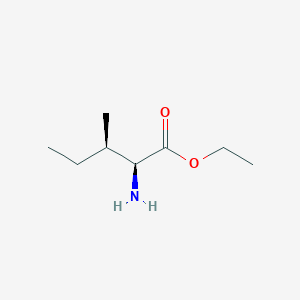
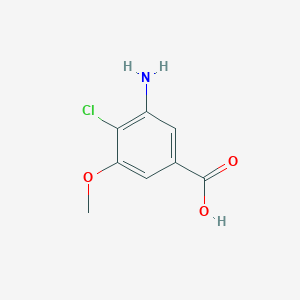
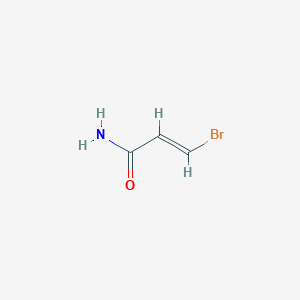
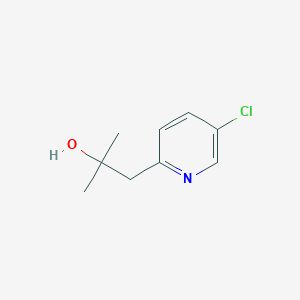
![2-[(2E)-2-(butan-2-ylidene)hydrazinyl]-4-phenyl-1,3-thiazole](/img/structure/B15313185.png)
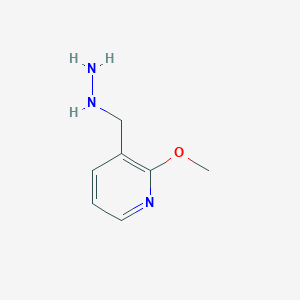
![Methyl 2-(2-azaspiro[3.3]heptan-5-yl)acetate](/img/structure/B15313194.png)
![5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylicaciddihydrochloride](/img/structure/B15313207.png)
